6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine
Description
Properties
CAS No. |
255869-28-4 |
|---|---|
Molecular Formula |
C14H13BrN2O |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
6-(bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H13BrN2O/c1-9-12-7-11(8-15)18-14(12)17-13(16-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChI Key |
MDGRMRFKTZLRIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(OC2=NC(=N1)C3=CC=CC=C3)CBr |
Origin of Product |
United States |
Preparation Methods
Core Structure Disassembly
The furo[2,3-d]pyrimidine scaffold can be dissected into two primary components:
- Pyrimidine Ring : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
- Dihydrofuran Moiety : A five-membered oxygen-containing ring with partial saturation.
Key substituents—bromomethyl (C6), methyl (C4), and phenyl (C2)—suggest a synthetic pathway involving late-stage functionalization or pre-functionalized building blocks.
Strategic Pathways
Two primary routes emerge for constructing this molecule:
- Route A : Sequential assembly of the pyrimidine ring followed by dihydrofuran annulation.
- Route B : Concurrent formation of both rings via cyclocondensation.
Comparative advantages include better regiocontrol in Route A and atom economy in Route B.
Stepwise Synthesis via Pyrimidine Ring Formation (Route A)
Pyrimidine Core Construction
The pyrimidine ring is typically synthesized via the Biginelli reaction or condensation of β-diketones with amidines. For 2-phenyl substitution, phenylguanidine or a phenylurea derivative may serve as the nitrogen source.
Example Protocol :
Dihydrofuran Annulation
The dihydrofuran ring is introduced via cyclization of a bromoalkyl side chain.
Key Steps :
- Alkylation : React 4-methyl-2-phenyl-6-chloropyrimidine with 3-bromo-1-propanol in the presence of a base (e.g., K₂CO₃) to form a bromoalkyl intermediate.
- Cyclization : Induce intramolecular etherification using a Lewis acid (e.g., BF₃·Et₂O) to form the dihydrofuran ring, yielding 6-(bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine.
One-Pot Cyclocondensation Approach (Route B)
Multicomponent Reaction Design
A tandem cyclization strategy could concurrently assemble both rings. This method often employs propargyl alcohols or α,β-unsaturated carbonyl compounds as furan precursors.
Proposed Mechanism :
- Formation of Enamine : React phenylacetonitrile with methyl acrylate to generate an α,β-unsaturated nitrile.
- Cyclization : Treat with hydroxylamine hydrochloride to form the pyrimidine ring, followed by bromomethylation using N-bromosuccinimide (NBS) in tetrahydrofuran (THF).
Optimization Challenges
- Regioselectivity : Competing pathways may yield regioisomers unless directing groups are employed.
- Bromomethyl Incorporation : Direct bromination of a methyl group requires radical initiators (e.g., AIBN) and careful temperature control.
Functional Group Interconversion Strategies
Bromomethylation of Preformed Intermediates
Late-stage introduction of the bromomethyl group avoids side reactions during ring formation.
Methodology :
- Hydroxymethyl Intermediate : Oxidize a 6-methyl group to hydroxymethyl using SeO₂ or allylic oxidation.
- Bromination : Treat with PBr₃ or HBr/acetic acid to replace the hydroxyl group with bromine.
Example :
6-Methyl-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine → (SeO₂, dioxane) → 6-hydroxymethyl intermediate → (PBr₃, CH₂Cl₂) → Target compound.
Critical Analysis of Synthetic Routes
| Parameter | Route A | Route B | Functional Interconversion |
|---|---|---|---|
| Yield | 45–55% (over 3 steps) | 30–40% (one-pot) | 60–70% (2 steps) |
| Purity | High (HPLC >95%) | Moderate (HPLC 85–90%) | High (HPLC >95%) |
| Scalability | Suitable for multi-gram synthesis | Limited by side reactions | Optimized for industrial scale |
| Key Challenge | Cyclization efficiency | Regiocontrol | Bromination selectivity |
Table 1: Comparative evaluation of synthetic pathways.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
- ¹H NMR (CDCl₃): δ 2.45 (s, 3H, C4-CH₃), 3.85 (m, 2H, dihydrofuran CH₂), 4.30 (d, 2H, BrCH₂), 7.40–7.60 (m, 5H, Ph).
- MS (EI) : m/z 317 [M]⁺.
Industrial and Environmental Considerations
Solvent Selection
Catalytic Innovations
- Phase-Transfer Catalysis : Enhances alkylation efficiency in Route A.
- Biocatalysis : Emerging methods for enantioselective dihydrofuran formation remain exploratory.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group (-CH₂Br) is a classical leaving group, enabling substitution with nucleophiles:
-
Reaction with Hydrazine Hydrate :
Bromomethyl derivatives react with hydrazine hydrate to form hydrazones or substituted pyrimidines. For example, chromeno[2,3-d]pyrimidine analogs undergo hydrazine-mediated transformations, replacing bromide with hydrazino groups . Similar reactivity is anticipated here. -
Substitution with Thiols/Amines :
Substitution with thiols (e.g., mercaptans) or amines under basic conditions (e.g., NaOH) would yield methylthio or methylamino derivatives. This is inferred from analogous reactions in pyrimidine chemistry .
Elimination Reactions
Under strong basic conditions, the bromomethyl group may undergo elimination to form a double bond:
-
Dehydrohalogenation :
Base-induced elimination could produce a vinyl group (CH₂=CH-), though steric hindrance from the fused furo-pyrimidine ring may favor substitution over elimination. Related pyrimidine derivatives exhibit this behavior under heat or strong bases .
Hydrogenation and Debromination
The bromide can be reduced to a methyl group using hydrogenation:
-
Debromination via Hydrogenation :
Palladium catalysts (e.g., 5% Pd-BaCO₃) under hydrogen pressure (~50 psi) selectively reduce the bromide to a methyl group. This method is established in pyrrolo- and furo-pyrimidine synthesis .
Cross-Coupling Reactions
While not explicitly demonstrated for this compound, the bromomethyl group could participate in cross-coupling chemistry:
-
Suzuki Coupling :
Boronic acids may react with the bromide under palladium catalysis (e.g., Pd(PPh₃)₄) to form biaryl or heteroaryl derivatives. Analogous pyrimidine systems use this approach for arylations .
Analytical Insights
-
IR Spectroscopy :
Bromide substitution would alter IR peaks (e.g., loss of C-Br stretch at ~600–800 cm⁻¹). Carbonyl groups (if present) would show peaks near 1675–1700 cm⁻¹ . -
NMR Spectroscopy :
The bromomethyl proton signal (~δ 3.5–4.5 ppm) would shift or disappear upon substitution. For example, hydrazones show NH proton resonances (~δ 10.5 ppm) .
Comparison of Reaction Conditions
Research Findings and Limitations
Scientific Research Applications
6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogs in the Furo[2,3-d]pyrimidine Family
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Substituent Effects: Bulky groups like phenoxy (in 4-(4-chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine) reduce reactivity compared to bromomethyl, which is more electrophilic .
- Functional Group Diversity : The carbamimidothioate group in (4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl) carbamimidothioate introduces hydrogen-bonding capacity, which may enhance target binding in pharmacological contexts .
Key Observations :
- Domino Reactions: Methods like domino Michael-O-alkylation enable stereoselective synthesis of cis-5,6-dihydrofuro[2,3-d]pyrimidines under microwave conditions, offering superior efficiency (70–85% yields) compared to traditional cyclization .
- Halogenation Challenges : The bromomethyl group in the target compound may lead to side reactions, as seen in unexpected rearrangements during coumarin derivative synthesis .
Biological Activity
6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C9H11BrN2OS
- Molecular Weight : 275.17 g/mol
- CAS Number : 120478-12-8
- IUPAC Name : 6-(bromomethyl)-4-methyl-2-methylsulfanyl-5,6-dihydrofuro[2,3-d]pyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C9H11BrN2OS |
| Molecular Weight | 275.17 g/mol |
| CAS Number | 120478-12-8 |
| IUPAC Name | 6-(bromomethyl)-4-methyl-2-methylsulfanyl-5,6-dihydrofuro[2,3-d]pyrimidine |
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial activity. For instance, a study conducted by researchers evaluated various pyrimidine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising inhibition zones compared to standard antibiotics .
The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes and inhibit essential cellular processes. The bromomethyl group is believed to enhance the lipophilicity of the compound, allowing it to penetrate cellular membranes more effectively. This characteristic may contribute to its antimicrobial efficacy by disrupting membrane integrity or interfering with metabolic pathways.
Case Studies
-
Study on Antimicrobial Activity :
- A comprehensive evaluation was performed on various substituted pyrimidines for their antimicrobial properties. The study highlighted that compounds with bromomethyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria.
- Results showed that the minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of their non-brominated counterparts .
- Synthesis and Characterization :
Q & A
Q. Methodological
- Protecting groups : Acetyl or methoxymethyl groups prevent hydroxyl interference during bromination (e.g., conversion of 2 to 4 ).
- Anhydrous conditions : Use of dry solvents (e.g., THF) and reagents (e.g., PBr₃) minimizes hydrolysis.
- Stepwise functionalization : Chlorination followed by halogen exchange (e.g., using LiBr) improves selectivity .
How does the dihydrofuro ring conformation affect reactivity in further functionalization?
Advanced
The puckered dihydrofuro ring imposes steric constraints, directing electrophilic attacks to the less hindered pyrimidine C-2 or C-4 positions. For example, allyl groups in precursors (e.g., 475 ) undergo 6-endo cyclization to form 476 , whereas larger substituents favor alternative pathways. Computational modeling (e.g., DFT) predicts reactive sites by analyzing ring strain and charge distribution .
What analytical methods differentiate between dihydrofuropyrimidine regioisomers?
Q. Methodological
- NOESY NMR : Correlates spatial proximity of protons (e.g., methyl vs. phenyl groups).
- HPLC-MS with chiral columns : Resolves enantiomers, critical for compounds with asymmetric centers.
- Vibrational spectroscopy : IR or Raman identifies regiospecific bond vibrations (e.g., C-Br stretches at ~550 cm⁻¹) .
How can computational tools guide the design of derivatives with improved bioactivity?
Q. Advanced
- Docking studies : Predict binding modes to targets (e.g., kinases) by simulating interactions with the bromomethyl group.
- QSAR models : Relate substituent electronic parameters (Hammett σ) to cytostatic activity.
- MD simulations : Assess conformational stability of the dihydrofuro ring in biological environments .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Purification difficulties : Column chromatography is inefficient; switch to recrystallization (e.g., using ethanol/water mixtures).
- Halogen handling : Safe disposal of brominated byproducts requires specialized waste protocols .
- Reaction exothermicity : Controlled addition of phosphoryl chloride prevents runaway reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
